2-[(Tert-butoxy)carbonyl]-1-chlorocyclopropane-1-carboxylic acid
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Overview
Description
2-[(Tert-butoxy)carbonyl]-1-chlorocyclopropane-1-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amines. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions .
Preparation Methods
The synthesis of 2-[(Tert-butoxy)carbonyl]-1-chlorocyclopropane-1-carboxylic acid typically involves the reaction of cyclopropane derivatives with tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. This reaction can be carried out in various solvents, including tetrahydrofuran (THF) and acetonitrile (MeCN), under ambient or slightly elevated temperatures . Industrial production methods often utilize flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
2-[(Tert-butoxy)carbonyl]-1-chlorocyclopropane-1-carboxylic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or alcohols.
Deprotection Reactions: The Boc group can be removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions depending on the reagents and conditions used.
Common reagents for these reactions include TFA, HCl, and various nucleophiles. Major products formed from these reactions include deprotected amines and substituted cyclopropane derivatives .
Scientific Research Applications
2-[(Tert-butoxy)carbonyl]-1-chlorocyclopropane-1-carboxylic acid is widely used in scientific research, particularly in:
Chemistry: As a protecting group for amines in peptide synthesis and other organic synthesis applications.
Biology: In the synthesis of biologically active molecules and peptides.
Medicine: In the development of pharmaceuticals where protection and deprotection of functional groups are crucial steps.
Industry: In the production of fine chemicals and intermediates for various applications.
Mechanism of Action
The mechanism of action of 2-[(Tert-butoxy)carbonyl]-1-chlorocyclopropane-1-carboxylic acid primarily involves the protection of amine groups. The Boc group is introduced to the amine under basic conditions, forming a stable carbamate. The deprotection mechanism involves the cleavage of the Boc group under acidic conditions, resulting in the release of the free amine .
Comparison with Similar Compounds
Similar compounds to 2-[(Tert-butoxy)carbonyl]-1-chlorocyclopropane-1-carboxylic acid include:
- Ethyl 2-[(Tert-butoxy)carbonyl]amino]cyclopropane-1-carboxylate
- (1R,2S)-1-[(Tert-butoxy)carbonyl]amino-2-ethenylcyclopropanecarboxylic acid ethyl ester
- (S)-2-[(Tert-butoxycarbonyl)amino]-5-[(2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino]pentanoic acid
These compounds also feature the Boc protecting group but differ in their specific structures and applications. The uniqueness of this compound lies in its specific cyclopropane structure and the presence of a chlorine atom, which allows for unique substitution reactions.
Properties
IUPAC Name |
1-chloro-2-[(2-methylpropan-2-yl)oxycarbonyl]cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClO4/c1-8(2,3)14-6(11)5-4-9(5,10)7(12)13/h5H,4H2,1-3H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYGUFZIXIONQSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC1(C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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